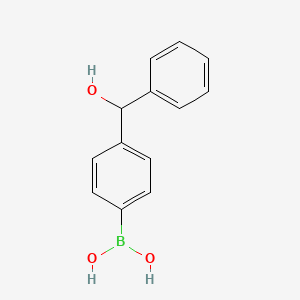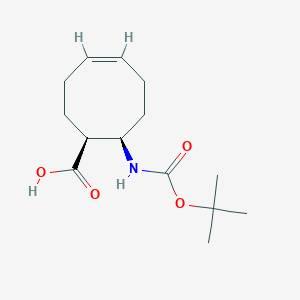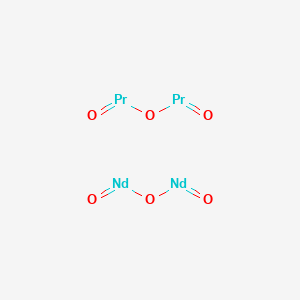
Didymium oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Didymium oxide is a mixture of Neodymium Oxide and Praesodymium Oxide . It is used in optical glass and has been used as a wavelength reference for many years as a glass filter . It is a brown powder that is insoluble in water but soluble in acids .
Synthesis Analysis
Didymium oxide is usually produced by melting the defined mixture of pure neodymium and praseodymium metals which are obtained by oxy-fluoride molten salt electrolysis . The mixed Nd/Pr-oxide supplied as the final product from magnet recycling can be used for direct didymium production .Chemical Reactions Analysis
During molten salt electrolysis of rare earths, greenhouse gas emission occurs causing environmental and climate changes . The electrochemical process window for didymium oxy-fluoride electrolysis is determined by linear sweep voltammetry and staircase chronoamperometry .Physical And Chemical Properties Analysis
Didymium oxide is a brown powder that is insoluble in water but soluble in acids . It offers sharp, stable peaks over the range of 290 to 870nm .科学的研究の応用
Hyperspectral Imaging Calibration : Didymium oxide is used as a wavelength standard in hyperspectral imaging cameras, aiding in removing spatial distortion in wavelength abscissa through statistical modeling (Lo, Fountain, & Ingram, 2008).
Rare Earth Element Recovery : In a technology for recovering rare earth elements from neodymium-iron-boron permanent magnets scrap, didymium oxide plays a role in the hydrometallurgical process (Gruber & Carsky, 2020).
Electrical Breakdown Studies : The electrical properties of didymium oxide thin films, such as breakdown voltage and dielectric strength, have been studied, revealing insights into their use in electrical applications (Narayana et al., 1983).
Coloring in Glasses : Didymium oxide is used for producing colors in glasses due to its unique absorption spectra. It can produce various shades and exhibit dichroism effects when combined with other elements (Wang, Yu, & Guan, 1982).
Thermoelectric Properties : Research on p-type didymium-based skutterudites shows that didymium can significantly influence the thermoelectric properties of materials, making them promising for thermoelectric devices (Rogl et al., 2012).
Optical Properties in Phosphors : Studies on didymium-doped zinc oxide phosphors show changes in optical properties like oscillator strength and dipole-moment at different temperatures, indicating potential use in optoelectronics (Bhatti, Gupta, & Verma, 2006).
Magnet Microstructure : The microstructure of Fe-didymium-B magnets reveals the composition of different phases, providing insights into the material's magnetic properties (Goo et al., 1986).
Dielectric Properties : Research on the dielectric and electrical properties of didymium oxide thin films suggests applications in electronic components (Kumar & Rao, 1985).
作用機序
The anode effect can occur during neodymium and didymium oxide electrowinning, causing a surge in the electrochemical cell voltage, interrupting the process, and increasing the greenhouse gas emissions . Variables such as current density, oxide content, viscosity, and electrolyte composition play an important role in the anodic process .
Safety and Hazards
将来の方向性
The demand for Didymium oxide is expected to rise due to its application in green technologies, such as wind turbines and electric cars . The global undersupply of didymium oxide is forecasted to rise to 19,000 tonnes-per-annum by 2030 and 90,000 tonnes-per-annum by 2040 . This indicates a need for more efficient production and recycling methods in the future .
特性
IUPAC Name |
oxo(oxoneodymiooxy)neodymium;oxo(oxopraseodymiooxy)praseodymium |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Nd.6O.2Pr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMURXTAXEGMANB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O=[Pr]O[Pr]=O.O=[Nd]O[Nd]=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Nd2O6Pr2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
666.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Didymium oxide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


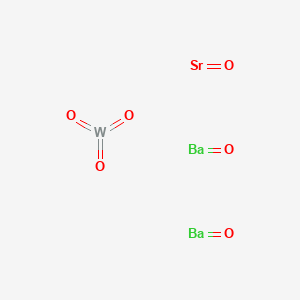


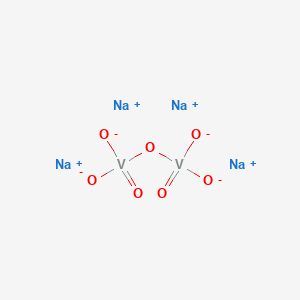
![ethyl 5,7-dioxo-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylate](/img/structure/B1144020.png)
